molecular formula C22H26Cl2N2O B13735812 Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride CAS No. 16297-40-8

Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride

Cat. No.: B13735812
CAS No.: 16297-40-8
M. Wt: 405.4 g/mol
InChI Key: KOMGCHZMRNTZGN-UHFFFAOYSA-N
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Description

Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride is a chemical compound with the molecular formula C22-H25-Cl-N2-O.Cl-H and a molecular weight of 405.40 . This compound is known for its unique structure, which includes a benzamide core substituted with a p-chloro group and a piperidinoethyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride typically involves the reaction of p-chlorobenzaldehyde with N-(1-methyl-1-piperidinoethyl)benzamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Scientific Research Applications

Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride can be compared with other similar compounds, such as:

    N-(p-chlorobenzylidene)benzamide: This compound shares a similar benzamide core but lacks the piperidinoethyl group.

    N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzamide): This compound is structurally similar but does not contain the benzilidene moiety.

    N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, free base: This compound is similar but does not include the monohydrochloride salt form.

Properties

CAS No.

16297-40-8

Molecular Formula

C22H26Cl2N2O

Molecular Weight

405.4 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)-2-methyl-2-piperidin-1-ium-1-ylpropylidene]benzamide;chloride

InChI

InChI=1S/C22H25ClN2O.ClH/c1-22(2,25-15-7-4-8-16-25)20(17-11-13-19(23)14-12-17)24-21(26)18-9-5-3-6-10-18;/h3,5-6,9-14H,4,7-8,15-16H2,1-2H3;1H

InChI Key

KOMGCHZMRNTZGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=NC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl)[NH+]3CCCCC3.[Cl-]

Origin of Product

United States

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